1-(2,5-Difluorophenyl)butan-1-one
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Overview
Description
1-(2,5-Difluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10F2O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a difluorophenyl group and a butyl chain.
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzene with butanone in the presence of a suitable catalyst. The reaction conditions typically include the use of a strong acid or base to facilitate the formation of the carbonyl group . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,5-Difluorophenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)butan-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)butan-1-one: Similar structure but with different fluorine substitution pattern, leading to different chemical and biological properties.
4-Chloro-1-(2,5-difluorophenyl)butan-1-one: Contains a chlorine atom, which can significantly alter its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDBEIFLZTLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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